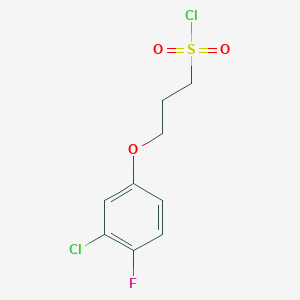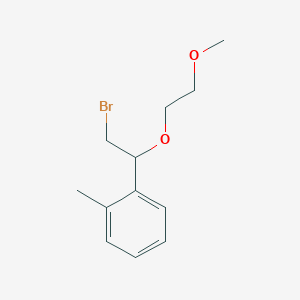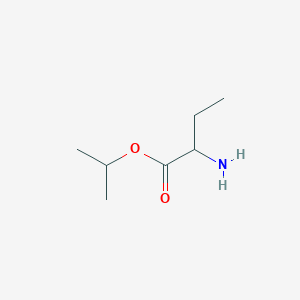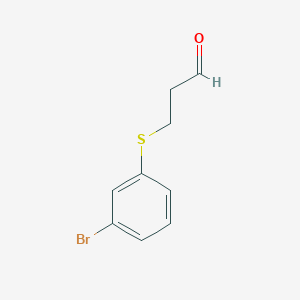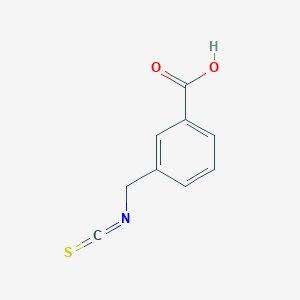
3-(Isothiocyanatomethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isothiocyanatomethyl)benzoic acid is an organic compound with the molecular formula C9H7NO2S. It features a benzoic acid core with an isothiocyanatomethyl group attached to the third carbon of the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isothiocyanatomethyl)benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions, leading to the formation of the desired isothiocyanate derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Isothiocyanatomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO) under acidic conditions.
Reduction: Hydrogen gas (H) with a suitable catalyst.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives
Aplicaciones Científicas De Investigación
3-(Isothiocyanatomethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in bioconjugation techniques for labeling proteins and other biomolecules.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Isothiocyanatomethyl)benzoic acid involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic sites on proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Allyl isothiocyanate
Comparison
3-(Isothiocyanatomethyl)benzoic acid is unique due to the presence of both a benzoic acid group and an isothiocyanatomethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler isothiocyanates like benzyl isothiocyanate or phenyl isothiocyanate .
Propiedades
Fórmula molecular |
C9H7NO2S |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
3-(isothiocyanatomethyl)benzoic acid |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)8-3-1-2-7(4-8)5-10-6-13/h1-4H,5H2,(H,11,12) |
Clave InChI |
MFEKXZXVPDLKEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)CN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



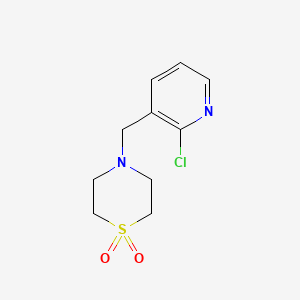
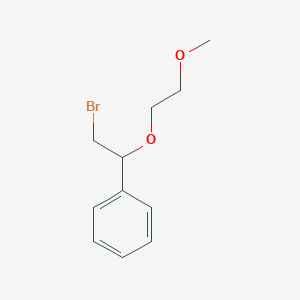
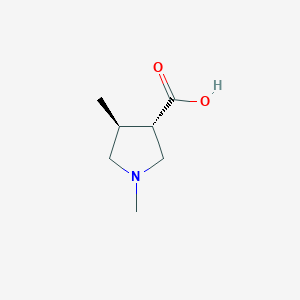
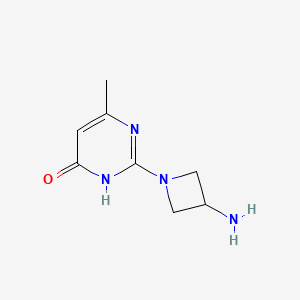
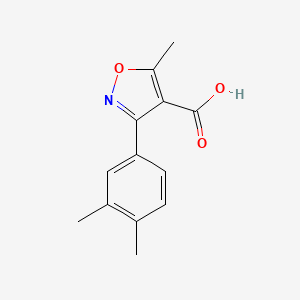
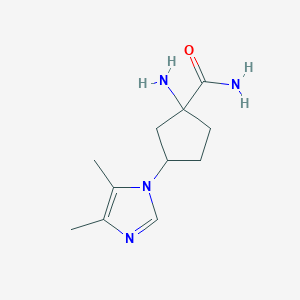
![(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13632550.png)
